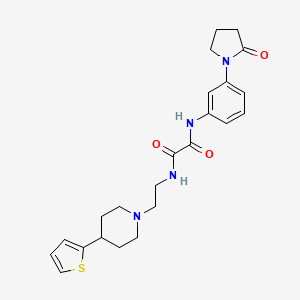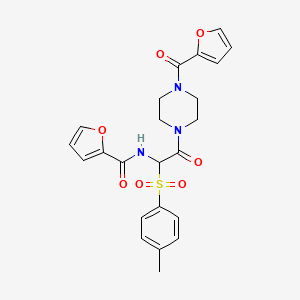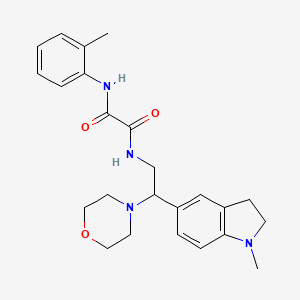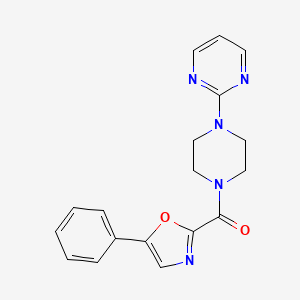
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic chemical precursors. For instance, compounds with the oxalamide group have been synthesized through innovative routes that may involve nucleophilic addition reactions, cyclization processes, and other strategies to construct the core molecular framework. These methods aim to achieve high yields and selectivity, with variations tailored to specific functional group modifications (Kamiński, S. Rzepka, J. Obniska, 2011).
Molecular Structure Analysis
The molecular and crystal structures of related molecules have been determined through X-ray diffraction analysis, revealing insights into conformational flexibility, hydrogen bonding, and molecular packing in crystals. These studies highlight the importance of intramolecular and intermolecular interactions in defining the stability and physical properties of the compounds (L. Kuleshova, V. Khrustalev, 2000).
Chemical Reactions and Properties
Oxalamides and related compounds participate in various chemical reactions, including nucleophilic addition and cyclization, highlighting their reactivity and potential for creating diverse derivatives. These reactions are pivotal for exploring pharmacological properties and synthesizing novel therapeutic agents (A. Hussein, M. Gad-Elkareem, Abu-Bakr A. El-Adasy, Ismail M. M. Othman, 2009).
科学的研究の応用
Coordination Chemistry and Magnetic Properties
One study focused on the synthesis and characterization of Schiff-base ligands with similar structural features, exploring their unique coordination chemistry with copper (II) and their magnetic properties. The research showed how different substituents affect the bromination, magnetic properties, and nuclearity of the resulting complexes, indicating the compound's potential applications in designing magnetic materials and studying coordination chemistry (Majumder et al., 2016).
Heterocyclic Chemistry
Another study investigated the reactions of certain heterocycles containing nitrogen or sulfur, forming 1-N-oxalamides in the presence of cyclic amines like piperidine and pyrrolidine. This research contributes to the field of heterocyclic chemistry, offering insights into the synthesis and structure of novel compounds, which could be useful in developing new pharmaceuticals or materials (Solov’eva et al., 1993).
Pharmacological Modulation
Research into orexin receptors, which modulate feeding, arousal, stress, and drug abuse, revealed the effects of certain antagonists on compulsive food consumption. While not directly related, compounds with structural similarities to N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide could potentially influence orexin receptors, suggesting applications in treating eating disorders or addiction (Piccoli et al., 2012).
Glycolic Acid Oxidase Inhibition
A study on the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives hints at the compound's potential role in metabolic regulation. Given the structural complexity and reactivity of similar compounds, this compound may find applications in researching metabolic diseases or as a tool in enzymology (Rooney et al., 1983).
特性
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c28-21-7-2-11-27(21)19-5-1-4-18(16-19)25-23(30)22(29)24-10-14-26-12-8-17(9-13-26)20-6-3-15-31-20/h1,3-6,15-17H,2,7-14H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFIQPLQXQTQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)




![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-Methyl-3-(1-piperidinylsulfonyl)phenyl]-1,2-benzothiazol-3-one](/img/structure/B2494083.png)

